(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride
CAS No.: 2470279-80-0
Cat. No.: VC7375991
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2470279-80-0 |
---|---|
Molecular Formula | C8H16ClNO2 |
Molecular Weight | 193.67 |
IUPAC Name | (7S,8R)-8-methoxy-5-oxaspiro[3.4]octan-7-amine;hydrochloride |
Standard InChI | InChI=1S/C8H15NO2.ClH/c1-10-7-6(9)5-11-8(7)3-2-4-8;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 |
Standard InChI Key | LHDJJRAVENRJGP-UOERWJHTSA-N |
SMILES | COC1C(COC12CCC2)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(7S,8R)-8-Methoxy-5-oxaspiro[3.4]octan-7-amine hydrochloride belongs to the spirocyclic amine class, featuring a bicyclic system where a five-membered oxygen-containing ring (5-oxa) is fused to a four-membered carbocycle via a spiro carbon atom. The methoxy group (-OCH₃) at the 8-position and the amine (-NH₂) at the 7-position introduce stereoelectronic effects that influence reactivity and binding affinity. The hydrochloride salt enhances aqueous solubility, critical for bioavailability .
Table 1: Key Structural and Stereochemical Descriptors
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols for the enantiopure (7S,8R) isomer remain proprietary, general routes to spirocyclic amines involve cyclization reactions, asymmetric catalysis, and resolution techniques. A plausible multi-step synthesis could include:
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Spirocyclization: Formation of the spiro framework via intramolecular nucleophilic attack, using precursors like γ-keto esters or epoxides .
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Stereoselective Methoxylation: Introduction of the methoxy group via Sharpless asymmetric epoxidation or enzymatic resolution to achieve the 7S,8R configuration.
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Amine Functionalization: Reductive amination or Gabriel synthesis to install the primary amine.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Table 2: Comparative Synthetic Challenges
Step | Challenge | Resolution Strategy |
---|---|---|
Spirocyclization | Ring strain in small spiro systems | Use of Lewis acid catalysts (e.g., BF₃·OEt₂) |
Stereoselectivity | Achieving >99% enantiomeric excess | Chiral auxiliaries or enzymatic resolution |
Amine Stability | Oxidative degradation during synthesis | Inert atmosphere (N₂/Ar) and low-temperature |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form significantly improves water solubility (>50 mg/mL) compared to the free base (<5 mg/mL). The methoxy group enhances lipophilicity (LogP ≈ 1.2), facilitating blood-brain barrier penetration, while the spirocyclic framework confers rigidity, reducing metabolic degradation .
Table 3: Physicochemical Profile
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparisons
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